

An In-depth Technical Guide to Digicitrin (Digitoxin)

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Compound of Interest

Compound Name: *Digicitrin*

Cat. No.: *B12317073*

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Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Digicitrin**, more commonly known as Digitoxin. Digitoxin is a cardiac glycoside isolated from the foxglove plant, *Digitalis purpurea*. Historically used in the treatment of heart conditions, recent research has unveiled its potential as an anticancer agent. This document details its mechanism of action, relevant signaling pathways, and key experimental protocols for its study. All quantitative data are presented in structured tables, and logical relationships are visualized using diagrams.

Chemical Structure and Identification

Digitoxin is a potent cardiac glycoside characterized by a steroid nucleus and a carbohydrate moiety. Its structure consists of a C17 steroid aglycone, digitoxigenin, attached to a trisaccharide chain composed of three digitoxose units.

Table 1: Chemical Identification of Digitoxin

Identifier	Value
IUPAC Name	(3 β ,5 β)-3-[(O-2,6-dideoxy- β -D-ribo-hexopyranosyl-(1 \rightarrow 4)-O-2,6-dideoxy- β -D-ribo-hexopyranosyl-(1 \rightarrow 4)-2,6-dideoxy- β -D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide[1]
Molecular Formula	C ₄₁ H ₆₄ O ₁₃ [1]
Molecular Weight	764.9 g/mol [1]
CAS Number	71-63-6[1]
Synonyms	Digitoxin, Digitoxoside, Crystodigin, Digitaline[1]

Physicochemical and Spectroscopic Properties

Digitoxin presents as an odorless white or pale buff microcrystalline powder.[1] Its solubility and other physical characteristics are crucial for its formulation and delivery.

Table 2: Physicochemical Properties of Digitoxin

Property	Value
Melting Point	256-257 °C[2]
Appearance	Odorless white or pale buff microcrystalline powder[1]
Solubility	Soluble in ethanol, chloroform; sparingly soluble in ethyl acetate; practically insoluble in water.

Table 3: Spectroscopic Data for Digitoxin

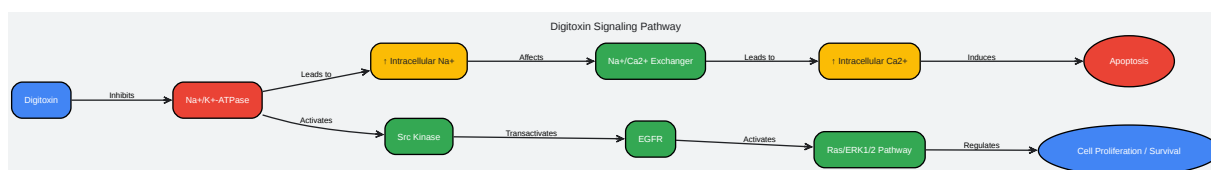
Spectroscopic Technique	Key Data and Observations
UV-Vis Spectroscopy	The UV absorption spectrum shows a maximum below 250 nm, which is attributed to the π - π^* transition of the α,β -unsaturated lactone ring.[3]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic peaks for hydroxyl, carbonyl (lactone), and C-O stretching vibrations. A reference spectrum is available (Sadtler Research Laboratories Prism Collection: 2588).[1]
NMR Spectroscopy	Complete assignment of ^1H and ^{13}C NMR spectra has been achieved using two-dimensional NMR techniques.[4] The spectra confirm the all-chair conformation of the steroid moiety and the carbohydrate rings in solution.[4] A publicly available ^{13}C NMR spectrum can be found on ChemicalBook.[5]
Mass Spectrometry	Mass spectral data is available in the National Bureau of Standards EPA-NIH Mass Spectra Data Base (NSRDS-NBS-63: 3903).[1] LC-MS/MS methods have been developed for its quantification, often utilizing the formation of ammonium adducts.[6][7]

Biological Activity and Signaling Pathways

The primary mechanism of action of Digitoxin is the inhibition of the plasma membrane Na^+/K^+ -ATPase (sodium pump).[1][8] This inhibition leads to an increase in intracellular sodium, which in turn affects the $\text{Na}^+/\text{Ca}^{2+}$ exchanger, leading to an increase in intracellular calcium concentration. This rise in calcium is responsible for the cardiotonic effects. In cancer cells, this ionic imbalance can trigger apoptotic pathways.[8]

Digitoxin's interaction with Na^+/K^+ -ATPase also initiates intracellular signaling cascades independent of ion concentration changes. This involves the activation of Src kinase,

transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras/ERK1/2 pathway, which can influence cell proliferation and survival.[8]



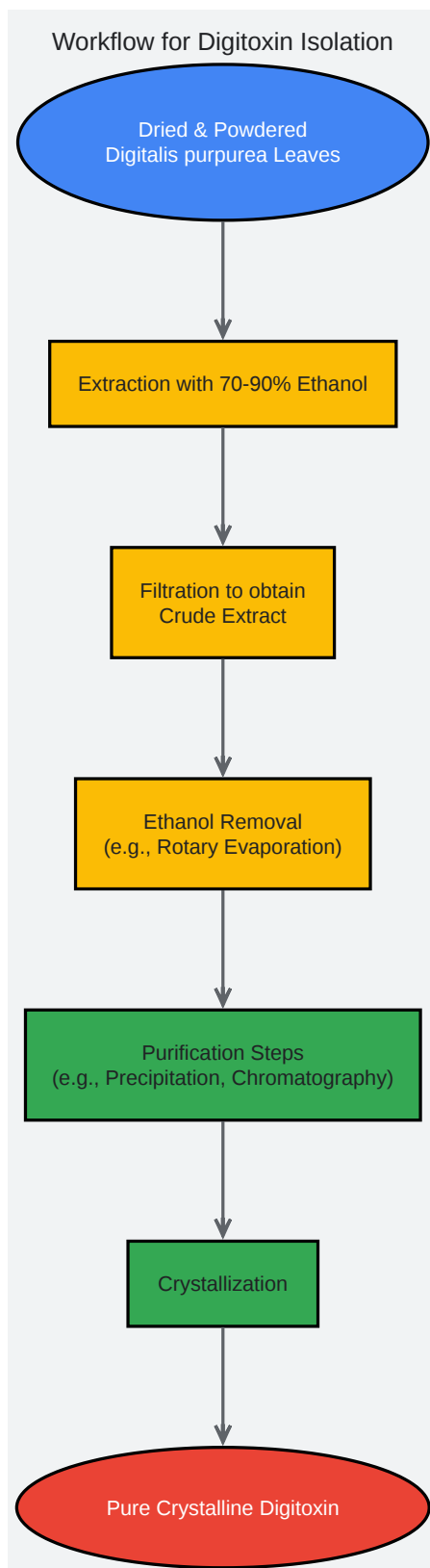
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Digitoxin's dual mechanism of action.

Experimental Protocols

Isolation of Digitoxin from Digitalis purpurea

A general procedure for the extraction and isolation of Digitoxin from the leaves of Digitalis purpurea involves the following steps. This process can be adapted and optimized based on the scale and purity requirements.



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A simplified workflow for isolating Digitoxin.

Methodology:

- **Extraction:** The dried and powdered leaves of *Digitalis purpurea* are subjected to reflux extraction with an ethanol-water solution (typically 70-90% ethanol).[\[9\]](#)
- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant material. The ethanol is then removed from the filtrate, often under reduced pressure using a rotary evaporator, to yield a crude aqueous extract.[\[9\]](#)
- **Purification:** The crude extract undergoes several purification steps to remove tannins, pigments, and other unwanted compounds. This may involve precipitation with agents like lead acetate followed by its removal, or modern chromatographic techniques.
- **Isolation:** The purified extract is further fractionated using column chromatography (e.g., silica gel) to isolate the glycoside fraction.
- **Crystallization:** Pure crystalline Digitoxin is obtained by crystallization from a suitable solvent system (e.g., aqueous ethanol).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of Digitoxin in various samples, which can be adapted for dosage form assays or purity analysis.[\[10\]](#)

Table 4: HPLC Parameters for Digitoxin Analysis

Parameter	Condition
Column	Reverse-phase C18 (e.g., 2.1 x 50 mm, 3 μ m) [6]
Mobile Phase	Isocratic or gradient elution with a mixture of acetonitrile and water or an aqueous buffer (e.g., 10 mmol/L ammonium formate).[6]
Flow Rate	Typically 0.3 mL/min.[6]
Detection	UV at 220 nm.[10]
Injection Volume	10 μ L.[6]
Column Temperature	35°C.[6]

Sample Preparation:

- Solid Samples (e.g., tablets): Crush the tablet and dissolve the powder in a suitable solvent (e.g., mobile phase).
- Biological Samples (e.g., blood): Perform a liquid-liquid extraction with a solvent mixture such as ethyl acetate/heptane/dichloromethane (3:1:1).[6] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[6]

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Methodology:

- Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2×10^4 to 3×10^4 cells/mL) and allow them to adhere overnight.[11]
- Treatment: Treat the cells with various concentrations of Digitoxin for a specified duration (e.g., 24 or 48 hours).[11]

- **MTT Addition:** Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[\[11\]](#)
- **Solubilization:** Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[\[11\]](#)
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader. [\[11\]](#) The absorbance is directly proportional to the number of viable cells.

Na⁺/K⁺-ATPase Inhibition Assay

This assay measures the activity of the Na⁺/K⁺-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Methodology:

- **Enzyme Preparation:** Prepare a source of Na⁺/K⁺-ATPase, such as from porcine cerebral cortex or human erythrocyte membranes.
- **Reaction Mixture:** Prepare a standard incubation medium containing the enzyme, ATP, Mg²⁺, Na⁺, and K⁺ ions.
- **Inhibition:** Add varying concentrations of Digitoxin to the reaction mixtures and incubate.
- **Phosphate Quantification:** Stop the reaction and measure the amount of liberated inorganic phosphate using a spectrophotometric method, typically by measuring the absorbance of a colored complex at 690 nm.[\[12\]](#) The decrease in Pi production in the presence of Digitoxin corresponds to the inhibition of the enzyme.

Conclusion

Digitoxin, or Digitoxin, is a well-characterized cardiac glycoside with a complex chemical structure and a defined mechanism of action. Its ability to inhibit the Na⁺/K⁺-ATPase pump not only explains its cardiotonic effects but also provides a basis for its emerging role as a potential anticancer agent. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate its properties and therapeutic applications. As research

continues, a deeper understanding of its signaling pathways may unlock new avenues for drug development.

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